molecular formula C19H29ClN2O4 B13433559 Roxatidine-d10 Acetate Hydrochloride

Roxatidine-d10 Acetate Hydrochloride

Cat. No.: B13433559
M. Wt: 395.0 g/mol
InChI Key: FEWCTJHCXOHWNL-PBQOSDORSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Roxatidine-d10 Acetate Hydrochloride involves several steps:

Industrial Production Methods

For industrial production, Roxatidine Acetate Hydrochloride is prepared using glycine, mannitol, sodium sulfite, and edetate disodium as auxiliary materials. The process involves ultrafiltration and freeze-drying to prepare a stable injectable form .

Chemical Reactions Analysis

Types of Reactions

Roxatidine-d10 Acetate Hydrochloride undergoes several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Roxatidine-d10 Acetate Hydrochloride has several scientific research applications:

Mechanism of Action

Roxatidine-d10 Acetate Hydrochloride exerts its effects by competitively inhibiting the binding of histamine to H2 receptors on the parietal cells of the stomach. This inhibition reduces intracellular cyclic AMP concentrations and gastric acid secretion . The compound is rapidly metabolized to its active form, Roxatidine, which further enhances its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Cimetidine: Another H2 receptor antagonist used to treat similar conditions.

    Ranitidine: Known for its rapid onset of action and longer duration of effect.

    Famotidine: More potent than cimetidine and ranitidine with fewer side effects.

Uniqueness

Roxatidine-d10 Acetate Hydrochloride is unique due to its high bioavailability (80-90%) and rapid absorption . It also has a longer half-life compared to other H2 receptor antagonists, making it more effective in reducing gastric acid secretion .

Properties

Molecular Formula

C19H29ClN2O4

Molecular Weight

395.0 g/mol

IUPAC Name

[2-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propylamino]-2-oxoethyl] acetate;hydrochloride

InChI

InChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H/i2D2,3D2,4D2,10D2,11D2;

InChI Key

FEWCTJHCXOHWNL-PBQOSDORSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC2=CC(=CC=C2)OCCCNC(=O)COC(=O)C)([2H])[2H])([2H])[2H])[2H].Cl

Canonical SMILES

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl

Origin of Product

United States

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